N-(2,3-Dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine mononitrate
Description
N-(2,3-Dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine mononitrate is a synthetic imidazoline derivative characterized by a bicyclic indenyl group linked to a 4,5-dihydroimidazol-2-amine core, with a nitrate counterion enhancing its physicochemical stability and solubility . The compound’s IUPAC name reflects its structural features: the indenyl moiety (a fused bicyclic system) at position 4 of the dihydroimidazole ring. This mononitrate salt form is critical for pharmaceutical applications, as nitrate salts often improve bioavailability compared to free bases .
Properties
CAS No. |
40507-86-6 |
|---|---|
Molecular Formula |
C12H16N4O3 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine;nitric acid |
InChI |
InChI=1S/C12H15N3.HNO3/c1-3-9-4-2-6-11(10(9)5-1)15-12-13-7-8-14-12;2-1(3)4/h2,4,6H,1,3,5,7-8H2,(H2,13,14,15);(H,2,3,4) |
InChI Key |
CNKLAMCYSQDBMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)NC3=NCCN3.[N+](=O)(O)[O-] |
Related CAS |
40507-78-6 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine mononitrate typically involves multi-step organic reactions. One common approach starts with the preparation of the indene derivative, followed by the introduction of the imidazole ring through cyclization reactions. The final step involves the nitration process to obtain the mononitrate form. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine mononitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted imidazoles
Scientific Research Applications
N-(2,3-Dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine mononitrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine mononitrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Properties of Selected Imidazoline Derivatives
Key Findings and Implications
This could influence receptor binding kinetics or metabolic stability . Halogenated derivatives (e.g., dichlorobenzyl or bromo-methoxy variants) exhibit sedative or analgesic effects, suggesting that electron-withdrawing groups modulate adrenergic or pain pathways .
Salt Form and Physicochemical Properties: The mononitrate salt in the target compound likely improves aqueous solubility compared to free bases or chloride salts (e.g., 2-[(4-Chloro-1-naphthyl)methyl]-4,5-dihydroimidazolium chloride, ). Nitrate salts are less hygroscopic than chlorides, favoring formulation stability .
Hydrogen Bonding and Crystallography :
- Hydrogen-bonding patterns (e.g., N–H∙∙∙O interactions in the nitrate ion) influence crystal packing and stability. Tools like SHELXL () are critical for resolving such structures, enabling rational design of salt forms .
Therapeutic Divergence :
- While Tolonidine and the indenyl derivative may share antihypertensive mechanisms, dichlorobenzyl analogs () highlight the structural flexibility of imidazolines in targeting diverse conditions like chronic pain .
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